3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE
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Overview
Description
3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is a chemical compound with the molecular formula C20H24N2O3 It is a derivative of benzamide, featuring a piperidine ring attached to an ethyl chain, which is further connected to a benzamide moiety substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(piperidino)ethylamine.
Amidation Reaction: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2-(piperidino)ethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated reactors, in-line purification systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, including analgesic and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Pharmacology: It is investigated for its potential as a drug candidate in preclinical studies, focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and benzamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the piperidine ring, making it less potent in certain biological assays.
N-(2-Piperidinoethyl)benzamide: Lacks the methoxy groups, affecting its binding affinity and selectivity.
2,3-Dimethoxybenzamide: Different substitution pattern on the benzamide ring, leading to variations in its chemical and biological properties.
Uniqueness
3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-7-6-13(12-15(14)21-2)16(19)17-8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGDFGJGRWZDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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